molecular formula C11H27N3 B13954743 Hydrazine, N-(3-(octylamino)propyl)- CAS No. 63884-39-9

Hydrazine, N-(3-(octylamino)propyl)-

Cat. No.: B13954743
CAS No.: 63884-39-9
M. Wt: 201.35 g/mol
InChI Key: BSKQLYMVEKEDHD-UHFFFAOYSA-N
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Description

Hydrazine, N-(3-(octylamino)propyl)- is a chemical compound with the molecular formula C11H27N3. It is a derivative of hydrazine, which is a well-known reducing agent and base used in various industrial and pharmaceutical applications. This compound is characterized by the presence of an octylamino group attached to the hydrazine moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, N-(3-(octylamino)propyl)- typically involves the reaction of hydrazine with an appropriate octylamine derivative. One common method is the reductive amination of hydrazine with octylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of Hydrazine, N-(3-(octylamino)propyl)- may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, N-(3-(octylamino)propyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

Hydrazine, N-(3-(octylamino)propyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays and as a reagent for the modification of biomolecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazine, N-(3-(octylamino)propyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the octylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: The parent compound, known for its strong reducing properties and use in rocket fuel.

    Phenylhydrazine: A derivative used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

    Methylhydrazine: Another derivative with applications in the production of pesticides and pharmaceuticals.

Uniqueness

Hydrazine, N-(3-(octylamino)propyl)- is unique due to the presence of the octylamino group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it a valuable compound for various applications.

Properties

CAS No.

63884-39-9

Molecular Formula

C11H27N3

Molecular Weight

201.35 g/mol

IUPAC Name

N-(3-hydrazinylpropyl)octan-1-amine

InChI

InChI=1S/C11H27N3/c1-2-3-4-5-6-7-9-13-10-8-11-14-12/h13-14H,2-12H2,1H3

InChI Key

BSKQLYMVEKEDHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCNN

Origin of Product

United States

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